tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate

Physicochemical profiling Medicinal chemistry Lead optimization

tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS 1783469-40-8; molecular formula C₁₃H₁₇ClN₂O₂; molecular weight 268.74 g·mol⁻¹) is a heterocyclic synthetic intermediate featuring a partially saturated quinoxaline core bearing a tert-butoxycarbonyl (Boc) protecting group at N1 and a chlorine substituent at the 6-position. The compound is classified as a dihydroquinoxaline building block within the broader quinoxaline family and is primarily utilized as a protected, functionalizable scaffold in medicinal chemistry, agrochemical, and materials science programs.

Molecular Formula C13H17ClN2O2
Molecular Weight 268.74 g/mol
Cat. No. B15065039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate
Molecular FormulaC13H17ClN2O2
Molecular Weight268.74 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)Cl
InChIInChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-8-9(14)4-5-11(10)16/h4-5,8,15H,6-7H2,1-3H3
InChIKeyGKOSDGGFPDTQHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate: Technical Procurement Guide for a Regioselective Dihydroquinoxaline Building Block


tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS 1783469-40-8; molecular formula C₁₃H₁₇ClN₂O₂; molecular weight 268.74 g·mol⁻¹) is a heterocyclic synthetic intermediate featuring a partially saturated quinoxaline core bearing a tert-butoxycarbonyl (Boc) protecting group at N1 and a chlorine substituent at the 6-position [1]. The compound is classified as a dihydroquinoxaline building block within the broader quinoxaline family and is primarily utilized as a protected, functionalizable scaffold in medicinal chemistry, agrochemical, and materials science programs .

Why Unsubstituted, Deprotected, or Alternative 6-Substituted Dihydroquinoxaline Analogs Cannot Replace tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate in Downstream Synthetic Sequences


Generic substitution fails because the orthogonal combination of the Boc protecting group and the 6-chloro substituent cannot be replicated by any single commercially available analog. The unsubstituted analog tert-butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS 887590-25-2; MW 234.29) lacks the chlorine synthetic handle required for cross-coupling diversification, possessing a computed XLogP3 approximately 0.8–1.2 units lower and altered hydrogen-bonding capacity . The deprotected parent amine 6-chloro-1,2,3,4-tetrahydroquinoxaline (CAS 73855-45-5; MW 168.62) exposes a nucleophilic secondary amine that is incompatible with many reaction conditions tolerated by the Boc-protected scaffold and exhibits a markedly different solubility and chromatographic retention profile . Alternative 6-substituted analogs (e.g., 6-bromo, 6-methoxy) alter electronic and steric parameters that directly impact downstream reaction yields and regioselectivity in subsequent derivatization steps .

Quantitative Differentiation Evidence: tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate versus Closest Analogs


Molecular Property Profile: LogP, TPSA, and Molecular Weight Differentiation versus the Unsubstituted Analog

The target compound exhibits a computed XLogP3 of 3.1 and a topological polar surface area (TPSA) of 41.6 Ų, with a molecular weight of 268.74 g·mol⁻¹ [1]. In contrast, the unsubstituted analog tert-butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate (MW 234.29, C₁₃H₁₈N₂O₂) has no chlorine atom and is predicted to have a lower logP (approximately 1.9–2.3) and a comparable TPSA owing to the identical hydrogen bond donor/acceptor count . The +0.8–1.2 logP increment conferred by the 6-chloro substituent translates to an approximately 6–16× increase in calculated octanol-water partition coefficient, which directly affects chromatographic retention, membrane permeability predictions, and solubility parameters in aqueous assay media.

Physicochemical profiling Medicinal chemistry Lead optimization

Purity and Quality Certification: NLT 98% with ISO Quality System Traceability versus 95% Industry Baseline

The target compound is commercially available at a certified purity of NLT 98% (HPLC) under ISO quality systems that include batch-specific certificates of analysis (CoA), NMR, HPLC, and GC testing . In comparison, the unsubstituted analog tert-butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate is available at a minimum purity specification of 95% from certain suppliers, with 98% purity achievable only from select premium vendors . For the target compound, the 98% certification with full analytical characterization reduces the risk of unidentified impurities (e.g., dechlorinated byproducts, regioisomeric contaminants) that could propagate through multi-step synthetic sequences and compromise final product integrity.

Quality control Pharmaceutical intermediates Analytical chemistry

Synthetic Handle Orthogonality: The 6-Chloro Substituent as a Cross-Coupling Partner Absent in Non-Halogenated Analogs

The 6-chloro substituent on the target compound serves as a competent electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Negishi), enabling direct C–C or C–N bond formation at the 6-position without requiring pre-functionalization . In contrast, the non-halogenated analog tert-butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS 887590-25-2) lacks any halogen substituent, necessitating a separate electrophilic aromatic substitution or directed metalation step to introduce a functional handle—steps that often suffer from poor regioselectivity on the quinoxaline scaffold and can compromise the Boc protecting group under strongly basic or acidic conditions . The 6-bromo analog would offer higher reactivity but also increased cost and greater steric bulk, which can reduce coupling yields with sterically demanding boronic acids .

Cross-coupling chemistry Suzuki-Miyaura Building block diversification

Protecting Group Strategy: Boc Stability Enables Orthogonal Deprotection Not Possible with the Free Amine Analog

The Boc protecting group on the target compound confers stability to basic and nucleophilic conditions (stable to pH > 8, nucleophilic amines, Grignard reagents) while enabling clean deprotection under mild acidic conditions (TFA/CH₂Cl₂, HCl/dioxane) to liberate the free secondary amine for subsequent functionalization [1]. By contrast, the commercially available deprotected analog 6-chloro-1,2,3,4-tetrahydroquinoxaline (CAS 73855-45-5; MW 168.62) exposes a nucleophilic secondary amine that is reactive toward electrophiles (acyl chlorides, isocyanates, aldehydes), limiting the repertoire of compatible reaction conditions in multi-step sequences and introducing chemoselectivity challenges when other nucleophilic sites are present in the substrate .

Protecting group chemistry Orthogonal synthesis Solid-phase synthesis

Calculated Physicochemical Parameters: Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count Compared to the 6-Methoxy Analog

The target compound possesses 1 hydrogen bond donor (the dihydroquinoxaline NH), 3 hydrogen bond acceptors (the carbamate carbonyl, the pyrazine nitrogen, and the chlorine atom), and 2 rotatable bonds (the tert-butyl carbamate linkage), yielding a computed TPSA of 41.6 Ų [1]. The 6-methoxy analog tert-butyl 6-methoxy-3,4-dihydro-2H-quinoxaline-1-carboxylate (CAS 887590-30-9; MW 264.32) adds an additional hydrogen bond acceptor (the methoxy oxygen) and increases rotatable bond count, resulting in a higher TPSA (estimated 50.8 Ų) and altered oral bioavailability predictors . The chlorine substituent maintains a lower TPSA while providing a comparable heavy atom contribution, a profile that positions the compound favorably within Lipinski and Veber drug-likeness filters for fragment elaboration libraries.

Drug-likeness ADME prediction Fragment-based drug discovery

Optimal Procurement and Application Scenarios for tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Late-Stage Diversification at the 6-Position

When a drug discovery program requires a dihydroquinoxaline scaffold that can be diversified via palladium-catalyzed cross-coupling at the 6-position after Boc-directed functionalization at N4, the target compound is the preferred starting material. The pre-installed aryl chloride eliminates the need for a separate halogenation step, while the Boc group permits selective N4-alkylation or acylation under basic conditions without competing reactivity at N1 [1]. The 98% purity grade with full analytical traceability is the appropriate specification for SAR studies destined for publication or patent filing.

Fragment-Based Drug Discovery (FBDD) with Balanced Physicochemical Properties

The compound's molecular weight (268.74 Da), TPSA (41.6 Ų), and XLogP3 (3.1) fall within lead-like chemical space, making it suitable as a fragment hit or as a scaffold for fragment growing libraries [1]. The chlorine atom contributes heavy atom density without excessively increasing TPSA (as a methoxy group would), positioning it favorably for fragments targeting lipophilic enzyme active sites or protein-protein interaction interfaces. The Boc group can be retained during initial biophysical screening (SPR, TSA, NMR) and removed post-hit validation to access the free amine for further elaboration.

Agrochemical Intermediate Requiring Robust Protecting Group Strategy Under Scale-Up Conditions

For agrochemical discovery programs synthesizing quinoxaline-based fungicides or herbicides, the Boc-protected intermediate offers distinct advantages over the free amine analog: stability to the aqueous basic conditions often employed in large-scale heterocycle formation, compatibility with organometallic reagents used in C–C bond construction, and a well-characterized deprotection protocol (TFA or HCl) that proceeds cleanly at multi-gram scale . The ISO-certified material with documented impurity profiles supports regulatory data packages for field trial authorization.

PROTAC and Targeted Protein Degradation (TPD) Conjugates via the 6-Chloro Handle

The 6-chloro substituent serves as a synthetic entry point for attaching linker-warhead conjugates in PROTAC design. The aryl chloride undergoes Suzuki coupling with boronic acid-functionalized PEG linkers or Buchwald-Hartwig amination with amine-terminated linkers, enabling convergent assembly of the degrader molecule [1]. The orthogonal Boc protection ensures that the dihydroquinoxaline N4 position remains available for subsequent functionalization after linker installation, a synthetic sequence not achievable with the deprotected or non-halogenated analogs.

Quote Request

Request a Quote for tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.